molecular formula C14H14NO2+ B14091119 1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium

Cat. No.: B14091119
M. Wt: 228.27 g/mol
InChI Key: WPNOCYPZWVTWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide is a chemical compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.177 g/mol This compound is known for its unique structure, which includes a pyridinium ring substituted with a 2-oxoethyl group and a 4-methoxyphenyl group

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium bromide typically involves the reaction of 4-methoxybenzaldehyde with pyridine in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is then brominated to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium bromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium bromide can be compared with other similar compounds, such as:

  • 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide
  • 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-methylpyridinium bromide
  • 1-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methylpyridinium bromide

These compounds share similar structural features but differ in the position and type of substituents on the pyridinium ring. The uniqueness of this compound bromide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C14H14NO2+

Molecular Weight

228.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-pyridin-1-ium-1-ylethanone

InChI

InChI=1S/C14H14NO2/c1-17-13-7-5-12(6-8-13)14(16)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1

InChI Key

WPNOCYPZWVTWER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.